molecular formula C3H3N3OS B7797098 3-sulfanyl-2H-1,2,4-triazin-5-one

3-sulfanyl-2H-1,2,4-triazin-5-one

Cat. No.: B7797098
M. Wt: 129.14 g/mol
InChI Key: HZPZCLDCTLLJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound featuring a 1,2,4-triazinone core substituted with a sulfhydryl (-SH) group at position 2. Its structure (Fig.

Synthesis: The compound is typically synthesized via cyclocondensation reactions. For example, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one (a structural analog) is produced by reacting pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid, followed by hydrolysis and reaction with thiocarbohydrazide . Derivatives may also be synthesized by introducing substituents at positions 4 or 6, such as methyl or aryl groups, to modulate properties .

Properties

IUPAC Name

3-sulfanyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPZCLDCTLLJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylammonium acetate is typically synthesized by reacting triethylamine with acetic acid. The reaction is straightforward and can be represented by the following equation:

(C2H5)3N+CH3COOH(C2H5)3NH+CH3COO\text{(C}_2\text{H}_5\text{)}_3\text{N} + \text{CH}_3\text{COOH} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{NH}^+\text{CH}_3\text{COO}^- (C2​H5​)3​N+CH3​COOH→(C2​H5​)3​NH+CH3​COO−

Industrial Production Methods: In industrial settings, the production of triethylammonium acetate involves the careful control of reaction conditions to ensure high purity and yield. The process typically involves:

  • Mixing triethylamine and acetic acid in a controlled environment.
  • Maintaining the reaction mixture at a specific temperature and pH.
  • Purifying the resulting solution to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Triethylammonium acetate can undergo various chemical reactions, including:

    Neutralization: Reacts with strong acids or bases to form corresponding salts.

    Substitution: Can participate in nucleophilic substitution reactions due to the presence of the acetate ion.

Common Reagents and Conditions:

    Neutralization: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Substitution: Nucleophiles such as halides or other anions.

Major Products:

    Neutralization: Formation of triethylammonium chloride or sodium acetate.

    Substitution: Formation of substituted acetate compounds.

Scientific Research Applications

Triethylammonium acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a buffer in HPLC and other chromatographic techniques to stabilize pH levels.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Utilized in the formulation of pharmaceutical products where pH control is crucial.

    Industry: Applied in various industrial processes that require precise pH control.

Mechanism of Action

The primary mechanism of action of triethylammonium acetate is its ability to act as a buffer, maintaining a stable pH in solutions. This is achieved through the equilibrium between the triethylammonium ion and acetate ion, which can neutralize added acids or bases.

Comparison with Similar Compounds

The 1,2,4-triazinone scaffold is highly modifiable, leading to diverse derivatives. Below is a comparative analysis of 3-sulfanyl-2H-1,2,4-triazin-5-one with structurally related compounds:

Substituent Variations on the Triazinone Core
Compound Name Substituents Key Properties/Applications Reference
This compound -SH at position 3 Base structure; reactive thiol group
2-Amino-3-methylsulfanyl-1,2,4-triazin-5-one -NH₂ at position 2, -SCH₃ at position 3 Increased lipophilicity; potential agrochemical intermediate
6-Ethylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one -SC₂H₅ at position 6, -SCH₃ at position 5 Dual sulfur substituents; fine chemical intermediate
4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one hydrochloride -NH₂ at position 4, -SH at position 3 Enhanced water solubility (salt form); pharmaceutical research

Key Insights :

  • Sulfur Position : The parent compound’s -SH group at position 3 enhances nucleophilic reactivity, enabling conjugation or oxidation. Methylsulfanyl (-SCH₃) groups (e.g., in ) improve stability and lipophilicity.
  • Salt Forms : Hydrochloride derivatives (e.g., ) exhibit higher solubility, making them suitable for drug formulation.
Fused-Ring Derivatives
Compound Name Structural Features Biological Activity Reference
7H-Thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives Thiazole fused to triazinone Antibacterial activity (e.g., compounds 3a-3g, 4a-4g)
3-Hydrazino-6-tert-butyl-1,2,4-triazolo[3,4-c]-1,2,4-triazin-5-one Triazole fused to triazinone Mechanistic studies in heterocyclic chemistry
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazines Pyrazole fused to triazinone Structural diversity for material science

Key Insights :

  • Fused Systems: Thiazolo- or triazolo-triazinones (e.g., ) show enhanced biological activity due to increased rigidity and interaction with biological targets.
  • Bulky Substituents : tert-Butyl groups (e.g., ) introduce steric hindrance, affecting reaction kinetics and binding affinity.

Key Insights :

  • Schiff Bases : Derivatives like exhibit metal-binding properties, useful in ion-selective sensors.
  • Oximes and Fluorinated Groups : These modifications (e.g., ) enhance target specificity and metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.